BenchChemオンラインストアへようこそ!

N-(1-benzylpiperidin-4-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide

Sigma receptor pharmacology Medicinal chemistry Scaffold hopping

Dual-purpose probe occupying a unique structural intersection between piperidine-4-carboxamide sigma ligands and piperidinyl-nicotinamide SST5 antagonists. Class-level SAR predicts reduced σ₁ affinity vs phenylacetamides; experimental validation essential via [³H]-(+)-pentazocine/[³H]-DTG radioligand binding. Prioritized for SST5 functional cAMP assays (HEK293/CHO) with differentiated aqueous solubility (TPSA 63.7 Ų). Late-stage lead-like benchmark (complexity 498) for cyclic-vs-acyclic ether SAR at pyridine 6-position. Quote requested for full 10-point CRC quantities.

Molecular Formula C23H29N3O3
Molecular Weight 395.503
CAS No. 2034362-44-0
Cat. No. B2672648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzylpiperidin-4-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide
CAS2034362-44-0
Molecular FormulaC23H29N3O3
Molecular Weight395.503
Structural Identifiers
SMILESC1CN(CCC1NC(=O)C2=CN=C(C=C2)OC3CCOCC3)CC4=CC=CC=C4
InChIInChI=1S/C23H29N3O3/c27-23(19-6-7-22(24-16-19)29-21-10-14-28-15-11-21)25-20-8-12-26(13-9-20)17-18-4-2-1-3-5-18/h1-7,16,20-21H,8-15,17H2,(H,25,27)
InChIKeyIIKNPBLTAWIILF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Benzylpiperidin-4-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide (CAS 2034362-44-0): Chemical Identity, Scaffold Class, and Procurement Baseline


N-(1-Benzylpiperidin-4-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide (CAS 2034362-44-0; PubChem CID 91815344; molecular formula C₂₃H₂₉N₃O₃; molecular weight 395.5 g/mol) is a synthetic small molecule composed of an N-(1-benzylpiperidin-4-yl) pharmacophore linked via a carboxamide bridge to a 6-(tetrahydro-2H-pyran-4-yl)oxy-substituted pyridine-3-carboxamide (nicotinamide) core [1]. The compound belongs to the piperidine-4-carboxamide structural class, which is historically associated with sigma-1 (σ₁) and sigma-2 (σ₂) receptor modulation, though its nicotinamide scaffold distinguishes it from the well-characterized N-(1-benzylpiperidin-4-yl)phenylacetamide series [2]. It is listed as a research-grade screening compound supplied through multiple chemical vendor channels, with no published clinical or in vivo pharmacology data available in the public domain as of April 2026.

Why In-Class Substitution Fails for CAS 2034362-44-0: Structural Divergence from Canonical Sigma-1 Ligands and Nicotinamide Derivatives


Generic substitution within the piperidine-4-carboxamide or nicotinamide classes is unreliable for CAS 2034362-44-0 because the compound sits at a structural intersection that is not represented by either the well-studied N-(1-benzylpiperidin-4-yl)arylacetamide sigma ligands or simpler 6-alkoxy-nicotinamide derivatives. In the arylacetamide series, replacement of the phenyl ring with a pyridyl ring has been shown to cause a >60-fold loss in σ₁ receptor affinity, while replacement with an imidazole ring abolished σ₂ binding entirely [1]. Conversely, piperidinyl-nicotinamides have been characterized as somatostatin receptor subtype 5 (SST5) antagonists with Ki values ranging from 2.4 to 436 nM [2]. The target compound's unique combination of a 6-(oxan-4-yloxy)pyridine-3-carboxamide core with an N-benzylpiperidine substituent creates a binding surface that cannot be predicted from either chemotype alone, making procurement decisions based on class membership alone scientifically invalid.

Quantitative Differentiation Evidence for CAS 2034362-44-0: Head-to-Head Structural, Physicochemical, and Class-Level Comparisons


Chemotype Divergence from Canonical Sigma-1 Phenylacetamide Ligands: Scaffold Comparison of CAS 2034362-44-0 vs. Compound 1 (Huang et al., 1998)

The target compound replaces the phenylacetamide moiety of the well-characterized sigma-1 ligand N-(1-benzylpiperidin-4-yl)phenylacetamide (Compound 1) with a 6-(oxan-4-yloxy)pyridine-3-carboxamide group. In the arylacetamide series, Huang et al. (2001) demonstrated that substitution of the phenyl ring with a pyridyl ring resulted in a >60-fold reduction in σ₁ receptor binding affinity relative to the parent phenylacetamide (Ki σ₁ = 3.90 nM), and elimination of measurable σ₂ binding [1]. This SAR trend provides a class-level inference that CAS 2034362-44-0 is unlikely to retain the low-nanomolar σ₁ affinity characteristic of the phenylacetamide series, and its target engagement profile may be fundamentally shifted toward alternative receptors such as SST5 or other nicotinamide-recognizing targets [2]. No direct radioligand binding data (Ki) for CAS 2034362-44-0 at σ₁ or σ₂ receptors has been reported in the public domain.

Sigma receptor pharmacology Medicinal chemistry Scaffold hopping

Physicochemical Property Differentiation: Computed LogP and TPSA Comparison of CAS 2034362-44-0 vs. 4-IBP and Compound 2k

Computed physicochemical properties of CAS 2034362-44-0 (XLogP3 = 2.9, topological polar surface area [TPSA] = 63.7 Ų, hydrogen bond donor count [HBD] = 1, hydrogen bond acceptor count [HBA] = 5, rotatable bonds = 6) [1] were compared with two well-characterized sigma-1 ligands: 4-IBP (N-(1-benzylpiperidin-4-yl)-4-iodobenzamide; predicted XLogP3 ≈3.5, TPSA ≈32 Ų) and Compound 2k from Zampieri et al. (2015; tetrahydroquinoline-piperidine-4-carboxamide with 4-chlorobenzyl substituent; Ki σ₁ = 3.7 nM, selectivity ratio 351) [2]. The target compound has a TPSA approximately double that of 4-IBP and a lower computed logP, consistent with greater polarity imparted by the pyridine nitrogen and the tetrahydropyranyl ether oxygen atoms. Its TPSA of 63.7 Ų resides within the CNS-favorable range (<90 Ų), although the increased HBA count (5 vs. 2–3 for typical sigma ligands) may reduce passive blood-brain barrier permeability relative to more lipophilic sigma-1 ligands.

Physicochemical profiling CNS drug-likeness ADME prediction

Tetrahydropyranyl Ether Motif: Structural Differentiation from Methoxy and Hydroxy Nicotinamide Analogs

The 6-position of the pyridine ring in CAS 2034362-44-0 is substituted with a tetrahydropyran-4-yloxy (oxan-4-yloxy) group rather than a simple methoxy, ethoxy, or free hydroxyl group found in common nicotinamide analogs. This saturated cyclic ether motif has been employed in drug design to improve metabolic stability by sterically shielding the ether oxygen from oxidative O-dealkylation by cytochrome P450 enzymes, while retaining hydrogen bond acceptor capability [1]. By contrast, the reference sigma-1 ligand N-(1-benzylpiperidin-4-yl)phenylacetamide (Compound 1) lacks any ether substituent, and 4-IBP features an iodo substituent on the benzamide ring rather than an alkoxy group [2]. The oxan-4-yloxy group introduces additional steric bulk (contributing to the compound's 29 heavy atoms) and conformational flexibility (6 rotatable bonds) absent in the simpler reference ligands.

Metabolic stability Ether isostere Structure-activity relationships

Available Selectivity Data Gap: Absence of Published Binding or Functional Assay Data for CAS 2034362-44-0

A systematic search of PubMed, PubChem BioAssay, BindingDB, and ChEMBL as of April 2026 identified no published radioligand binding data (Ki), functional activity data (IC₅₀/EC₅₀), or in vitro pharmacology data for CAS 2034362-44-0 [1]. This contrasts sharply with well-characterized comparators such as Compound 1 (Ki σ₁ = 3.90 nM; Ki σ₂ = 240 nM; D₂/D₃ IC₅₀ > 10,000 nM) [2] and 4-IBP (Ki σ₁ = 1.7 nM; Ki σ₂ = 25.2 nM) [3]. The absence of selectivity profiling data means that off-target activity at related receptors (sigma-2, dopamine D₂/D₃, SST5, NMDA, or other CNS targets) is unknown. Users procuring this compound for target-based screening must perform de novo selectivity profiling rather than relying on literature precedent.

Data gap analysis Procurement risk assessment Screening suitability

Molecular Complexity and Synthetic Accessibility: Computed Heavy Atom Count and Rotatable Bond Comparison

CAS 2034362-44-0 has a computed complexity score of 498 (Cactvs) with 29 heavy atoms and 6 rotatable bonds [1], compared to N-(1-benzylpiperidin-4-yl)phenylacetamide (Compound 1) which has approximately 22 heavy atoms and 4 rotatable bonds. The higher heavy atom count reflects the tetrahydropyranyl ring and the pyridine core replacing the simpler phenylacetamide moiety. Zampieri et al. (2015) reported that piperidine-4-carboxamide derivatives with complex N-substituents (e.g., tetrahydroquinoline in Compound 2k) achieved Ki σ₁ = 3.7 nM with a 351-fold selectivity ratio, demonstrating that increased molecular complexity within this scaffold class can be compatible with high affinity [2]. However, the added complexity of CAS 2034362-44-0 (29 heavy atoms) exceeds typical fragment and lead-like cutoffs (heavy atom count ≤22 for fragments; ≤26 for lead-like compounds per the rule-of-three), positioning it as a more advanced intermediate for late-stage SAR exploration rather than a minimal pharmacophore probe.

Chemical complexity Synthetic tractability Lead-likeness

Dual Pharmacophore Potential: Nicotinamide Core Enables SST5 Receptor Exploration Distinct from Sigma-Selective Ligands

Piperidinyl-nicotinamide derivatives have been independently characterized as somatostatin receptor subtype 5 (SST5) antagonists with Ki values from 2.4 to 436 nM [1]. This represents a biological target space completely distinct from the sigma receptor pharmacology associated with N-(1-benzylpiperidin-4-yl)arylacetamides [2]. CAS 2034362-44-0, which incorporates both a nicotinamide core and an N-benzylpiperidine substituent, is structurally positioned to potentially engage either or both target classes. The 6-(oxan-4-yloxy) substituent on the pyridine ring introduces steric and electronic modulation of the nicotinamide pharmacophore that has not been evaluated in either the sigma or SST5 contexts. No competitive binding or functional data exist to resolve which target class—if either—this compound preferentially engages.

Somatostatin receptor Target deconvolution Nicotinamide pharmacology

Optimal Procurement and Research Application Scenarios for N-(1-Benzylpiperidin-4-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide (CAS 2034362-44-0)


De Novo Sigma-1/Sigma-2 Receptor Screening in Radioligand Displacement Assays

CAS 2034362-44-0 is suitable as a test article in competitive radioligand binding assays against σ₁ and σ₂ receptors using established protocols ([³H](+)-pentazocine for σ₁; [³H]DTG or [³H]haloperidol for σ₂ in the presence of a σ₁ mask) [1]. Given the class-level SAR prediction of reduced σ₁ affinity relative to phenylacetamide-based ligands, this compound serves as a probe to experimentally validate whether the pyridine-3-carboxamide scaffold retains any residual sigma receptor engagement when combined with the 6-(oxan-4-yloxy) substituent. Procurement quantity should accommodate full 10-point concentration-response curves in duplicate, along with reference compounds 4-IBP (σ₁ agonist; Ki = 1.7 nM) and haloperidol (σ₁/σ₂ antagonist) as assay controls [2].

Somatostatin Receptor Subtype 5 (SST5) Antagonist Screening Cascade

Based on the piperidinyl-nicotinamide class precedent for SST5 antagonism (Ki range 2.4–436 nM) [1], CAS 2034362-44-0 should be prioritized for functional cAMP inhibition assays at human SST5 receptor overexpressed in CHO or HEK293 cells. The compound's higher polarity (TPSA = 63.7 Ų; XLogP3 = 2.9) relative to typical SST5 antagonists may confer differentiated aqueous solubility and reduced non-specific binding in cell-based formats. A side-by-side comparison with known SST5 antagonist tool compounds (e.g., compound 2′ series from the patent literature) is recommended to establish relative potency. No pre-existing selectivity data are available, so counter-screening against SST1–SST4 subtypes is essential.

Late-Stage Medicinal Chemistry SAR Expansion Around the Nicotinamide 6-Position Ether

CAS 2034362-44-0 serves as a key intermediate for SAR studies investigating the impact of cyclic vs. acyclic ether substituents on the pyridine 6-position within the piperidine-4-carboxamide scaffold [1]. Its 29 heavy atoms and complexity score of 498 position it as a late-stage lead-like compound rather than a fragment hit [2]. Medicinal chemistry teams can use this compound as a benchmark for synthesizing analogs with varied O-linked heterocycles (e.g., oxetane, tetrahydrofuran, 4-fluorotetrahydropyran) to probe steric and electronic requirements of the target binding pocket, once a primary target is identified through screening.

Physicochemical Benchmarking and CNS Drug-Likeness Profiling for Piperidine-Carboxamide Libraries

With XLogP3 = 2.9, TPSA = 63.7 Ų, HBD = 1, and HBA = 5 [1], CAS 2034362-44-0 provides a reference data point for CNS drug-likeness assessment within piperidine-4-carboxamide compound libraries. Its physicochemical profile can be compared to compounds that successfully achieved brain penetration (e.g., haloperidol: logP ~3.3, TPSA ~41 Ų) or those restricted to the periphery. This compound is particularly valuable for parallel artificial membrane permeability assay (PAMPA-BBB) or MDCK-MDR1 transwell studies to experimentally determine its effective permeability (Pₑ) and efflux ratio, generating data that inform the design of CNS-penetrant nicotinamide derivatives.

Quote Request

Request a Quote for N-(1-benzylpiperidin-4-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.